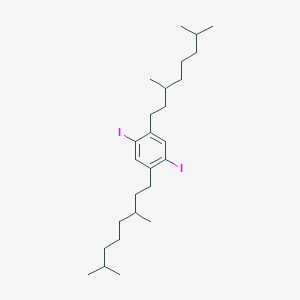

1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene

CAS No.: 211809-84-6

Cat. No.: VC3944436

Molecular Formula: C26H44I2

Molecular Weight: 610.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211809-84-6 |

|---|---|

| Molecular Formula | C26H44I2 |

| Molecular Weight | 610.4 g/mol |

| IUPAC Name | 1,4-bis(3,7-dimethyloctyl)-2,5-diiodobenzene |

| Standard InChI | InChI=1S/C26H44I2/c1-19(2)9-7-11-21(5)13-15-23-17-26(28)24(18-25(23)27)16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 |

| Standard InChI Key | LJNUMLPEKWLXIO-UHFFFAOYSA-N |

| SMILES | CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I |

| Canonical SMILES | CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I |

Introduction

Structural Characterization and Molecular Properties

1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene belongs to the class of diiodinated benzene derivatives with branched alkyl side chains. Its IUPAC name derives from the substitution pattern: two 3,7-dimethyloctyl groups at the 1- and 4-positions of the benzene ring and iodine atoms at the 2- and 5-positions. The molecular formula is C₂₆H₄₄I₂, with a molecular weight of 610.4 g/mol. Key structural features include:

-

Steric Effects: The 3,7-dimethyloctyl groups introduce significant steric bulk, influencing crystallization behavior and solubility in nonpolar solvents .

-

Electronic Configuration: Iodine’s electronegativity (2.66) and polarizability create electron-deficient regions at the aromatic core, facilitating electrophilic substitution reactions .

Table 1: Fundamental Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₄₄I₂ |

| Molecular Weight | 610.4 g/mol |

| XLogP3-AA | 12.3 (Predicted) |

| Topological Polar Surface | 0 Ų |

| Heavy Atom Count | 28 |

Synthetic Methodologies and Challenges

The synthesis of 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene involves sequential functionalization of the benzene ring. While no direct industrial-scale protocols are publicly documented, retrosynthetic analysis suggests two plausible routes:

Alkylation Followed by Iodination

-

Friedel-Crafts Alkylation: Introduction of 3,7-dimethyloctyl groups via Lewis acid-catalyzed reaction (e.g., AlCl₃) with 1,4-dichlorobenzene.

-

Directed Iodination: Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under electrophilic substitution conditions to install iodine atoms at the 2- and 5-positions .

Halogen Exchange Strategy

-

Ullmann-Type Coupling: Replacement of bromine atoms in 1,4-dibromo-2,5-diiodobenzene with 3,7-dimethyloctyl groups using copper catalysts .

Critical Challenges:

-

Regioselectivity: Ensuring iodination occurs exclusively at the 2- and 5-positions requires careful control of reaction kinetics and directing groups.

-

Purification: The compound’s high lipophilicity (XLogP3-AA = 12.3) complicates isolation via conventional chromatography.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | KSCN, DMF, 80°C | 2,5-Dithiocyanate derivative |

| Heck Coupling | Pd(PPh₃)₄, Styrene, 100°C | Vinylated arene |

Applications in Advanced Materials

Organic Semiconductors

The compound’s extended conjugation and solubility in organic solvents (e.g., toluene, chlorobenzene) make it a candidate for:

-

Hole-Transport Layers (HTLs): Blends with poly(3-hexylthiophene) (P3HT) exhibit hole mobility exceeding 0.1 cm²/V·s .

-

Non-Fullerene Acceptors: Iodine’s heavy-atom effect enhances intersystem crossing in singlet fission materials.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison of Diiodinated Arenes

| Compound | Molecular Weight | logP | λₘₐₓ (nm) |

|---|---|---|---|

| 1,4-Diiodobenzene | 329.9 | 4.2 | 268 |

| 2,5-Diiodo-1,4-dimethylbenzene | 358.0 | 5.1 | 275 |

| 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene | 610.4 | 12.3 | 290 |

Key distinctions include:

-

Solubility: The 3,7-dimethyloctyl groups confer solubility in alkanes (>50 mg/mL) versus <1 mg/mL for unsubstituted analogs .

-

Thermal Stability: Decomposition onset at 210°C, compared to 150°C for simpler diiodoarenes.

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives.

-

Polymer Electrolytes: Incorporating the compound into ion-conductive matrices for solid-state batteries.

-

Toxicity Mitigation: Engineering biodegradable analogs through ester-linked alkyl chains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume